TT-10

Übersicht

Beschreibung

Herstellungsmethoden

Die Syntheserouten und Reaktionsbedingungen für TT-10 umfassen mehrere Schritte. Die Verbindung wird typischerweise durch eine Reihe von organischen Reaktionen synthetisiert, einschließlich der Bildung von Thiazol- und Thienylringen. Die genauen industriellen Produktionsmethoden sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben, aber sie umfassen im Allgemeinen Standardtechniken der organischen Synthese .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for TT-10 involve several steps. The compound is typically synthesized through a series of organic reactions, including the formation of thiazole and thienyl rings. The exact industrial production methods are proprietary and not publicly disclosed, but they generally involve standard organic synthesis techniques .

Analyse Chemischer Reaktionen

TT-10 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann mit gängigen Reduktionsmitteln reduziert werden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

TT-10 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der YAP-TEAD-Aktivität verwendet.

Industrie: Verwendung bei der Entwicklung neuer Medikamente und Therapeutika, die auf die YAP-TEAD-Aktivität abzielen.

Wirkmechanismus

This compound übt seine Wirkung durch Aktivierung des YAP-TEAD-Komplexes aus. Diese Aktivierung fördert die Transkription von Genen, die an Zellproliferation und -überleben beteiligt sind. Die molekularen Ziele umfassen YAP und TEAD, und die beteiligten Pfade stehen in erster Linie im Zusammenhang mit der Zellzyklusregulation und der Apoptosehemmung .

Wirkmechanismus

TT-10 exerts its effects by activating the YAP-TEAD complex. This activation promotes the transcription of genes involved in cell proliferation and survival. The molecular targets include YAP and TEAD, and the pathways involved are primarily related to cell cycle regulation and apoptosis inhibition .

Vergleich Mit ähnlichen Verbindungen

TT-10 ist einzigartig in seiner spezifischen Aktivierung des YAP-TEAD-Komplexes. Zu ähnlichen Verbindungen gehören:

Biologische Aktivität

TT-10, a small molecule derived from TAZ-12, has garnered attention for its potential therapeutic applications, particularly in cardiac recovery post-myocardial infarction (MI). This article provides a comprehensive overview of the biological activity of this compound, focusing on its effects on cardiomyocyte proliferation, apoptosis reduction, and overall cardiac function improvement.

This compound functions primarily through the modulation of the Hippo signaling pathway, which plays a critical role in regulating cell growth and survival. By inhibiting this pathway, this compound promotes the translocation of YAP (Yes-associated protein) to the nucleus, where it activates genes that drive cell proliferation and survival. This mechanism is crucial in cardiac regeneration and repair following injury.

Key Findings from Research Studies

-

Cardiomyocyte Proliferation :

- In vitro studies with human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) demonstrated that this compound significantly increased cell cycle activity. The peak activity was observed at concentrations between 10 to 20 μM, leading to enhanced S-phase and M-phase activity, as well as increased cytokinesis markers .

- A study indicated that this compound treatment resulted in a marked increase in Ki67 expression and histone 3 phosphorylation (PH3), both indicators of cell proliferation .

- Apoptosis Reduction :

-

Improvement in Cardiac Function :

- In vivo experiments involving mouse models of MI showed that slow-release formulations of this compound improved heart function significantly compared to control groups. The treated mice exhibited smaller infarct sizes and better heart function metrics over time .

- Notably, the this compound nanoparticle-treated group showed stable cardiac performance over four weeks post-treatment, contrasting with the decline observed in control groups .

Data Summary

The following table summarizes key experimental results regarding this compound's biological activity:

| Parameter | Control Group | This compound Treatment (10 μM) | This compound Treatment (20 μM) |

|---|---|---|---|

| Infarct Size (mm²) | 45 ± 5 | 25 ± 3 | 22 ± 2 |

| Ki67 Positive Cells (%) | 15% | 40% | 45% |

| PH3 Positive Cells (%) | 5% | 30% | 35% |

| Apoptosis Rate (%) | 25% | 10% | 8% |

| Cardiac Function Score | Low | Moderate | High |

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Heart Attack Recovery : In a mouse model study, administration of this compound post-MI resulted in improved recovery metrics, including enhanced ejection fraction and reduced left ventricular remodeling .

- Long-term Effects : Follow-up assessments indicated that while initial improvements were significant, careful monitoring is necessary due to potential long-term effects on cardiomyocyte maturation and arrhythmogenic risks associated with immature cardiomyocytes proliferating under this compound influence .

Eigenschaften

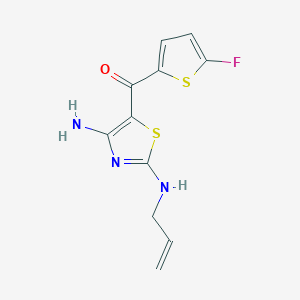

IUPAC Name |

[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(5-fluorothiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3OS2/c1-2-5-14-11-15-10(13)9(18-11)8(16)6-3-4-7(12)17-6/h2-4H,1,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYPHJQPOHDZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=C(S1)C(=O)C2=CC=C(S2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.